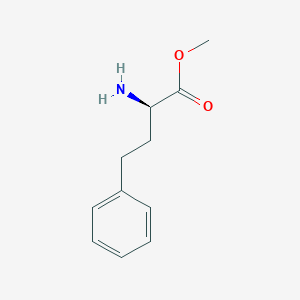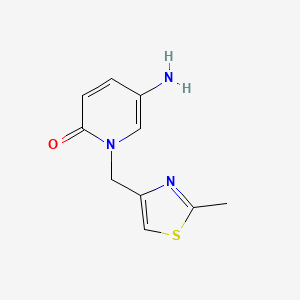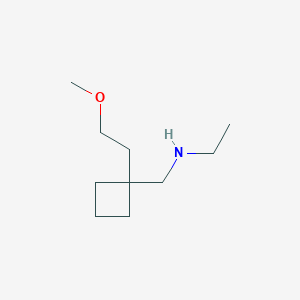
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine: is an organic compound that features a cyclobutyl ring substituted with a methoxyethyl group and an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Ethanamine Chain: The ethanamine chain is attached through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclobutyl ring or the ethanamine chain, potentially leading to ring-opening or amine reduction products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic or neutral conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced amines, ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology:
Biochemical Studies: The compound can be used to study biochemical pathways and enzyme interactions.
Drug Development:
Medicine:
Therapeutic Agents: Research into its potential as a therapeutic agent for various medical conditions.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
作用機序
The mechanism by which n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.
類似化合物との比較
Cyclobutylamines: Compounds with a cyclobutyl ring and an amine group.
Methoxyethyl Derivatives: Compounds featuring a methoxyethyl group attached to various functional groups.
Uniqueness: n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine is unique due to the combination of its cyclobutyl ring, methoxyethyl group, and ethanamine chain. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
N-[[1-(2-methoxyethyl)cyclobutyl]methyl]ethanamine |
InChI |
InChI=1S/C10H21NO/c1-3-11-9-10(5-4-6-10)7-8-12-2/h11H,3-9H2,1-2H3 |
InChIキー |
RETBOLDBYZTPIP-UHFFFAOYSA-N |
正規SMILES |
CCNCC1(CCC1)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



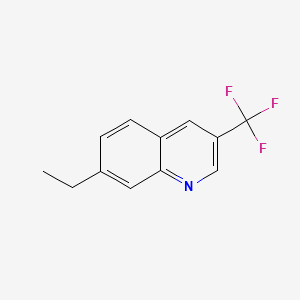

![Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13475075.png)
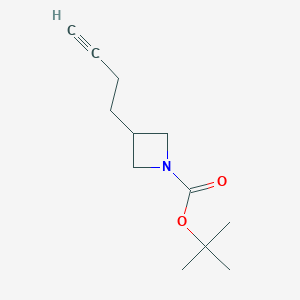
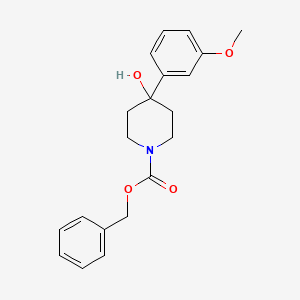
![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
![1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
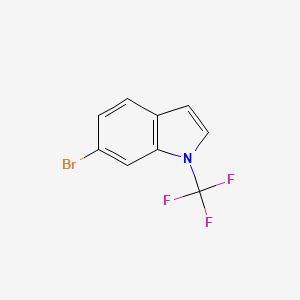
![Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)
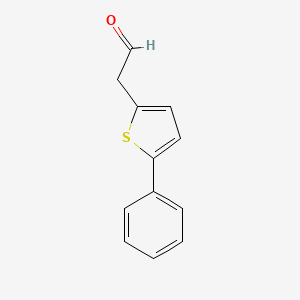
![3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B13475144.png)
